molecular formula C27H20N2O2S3 B2479869 (Z)-5-((E)-2-methyl-3-phenylallylidene)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-2-thioxothiazolidin-4-one CAS No. 682775-65-1

(Z)-5-((E)-2-methyl-3-phenylallylidene)-3-(2-oxo-2-(10H-phenothiazin-10-yl)ethyl)-2-thioxothiazolidin-4-one

Cat. No. B2479869
CAS RN: 682775-65-1
M. Wt: 500.65
InChI Key: ZGWRLNRAYFGVFV-SKTVKQIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a complex organic molecule with multiple functional groups. It contains a phenothiazine moiety, which is a tricyclic compound that is often found in various pharmaceuticals, especially antipsychotic medications . It also contains a thioxothiazolidinone group, which is a type of heterocyclic compound containing sulfur and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The phenothiazine moiety would contribute to the rigidity of the molecule, while the thioxothiazolidinone group could potentially participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of polar functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .

Scientific Research Applications

Synthesis Techniques and Derivatives

A study by Zidar, Kladnik, and Kikelj (2009) discussed a convenient method for synthesizing 4-Benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones, demonstrating the versatility of microwave-assisted synthesis in creating thiazolidinone derivatives Zidar, Kladnik, & Kikelj, 2009. Sharma et al. (2012) synthesized a new series of N-(3-(10H-phenothiazin-10-yl)propyl)-2-(substituted phenyl)-4-oxo-5-(substituted benzylidene)-3-thiazolidinecarboxamide, showcasing the compound's antimicrobial and antituberculosis activities Sharma, Samadhiya, Srivastava, & Srivastava, 2012.

Biological Activity and Therapeutic Potential

Salvi et al. (2009) synthesized derivatives containing thiazolidinone and phenothiazine nuclei, evaluating their antimicrobial activities, suggesting the potential of these compounds in developing new antimicrobial agents Salvi, Sharma, Sharma, Bhambi, & Talesara, 2009. Chandrappa et al. (2010) focused on novel thioxothiazolidin-4-one derivatives for their anticancer and antiangiogenic effects, highlighting the potential of these compounds in cancer therapy Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010.

Innovative Approaches and Applications

Holota et al. (2019) developed 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters, evaluating their trypanocidal and anticancer activity. This study underscores the dual-use potential of thiazolidinone derivatives in treating both parasitic and cancer conditions Holota, Kryshchyshyn, Derkach, Trufin, Demchuk, Gzella, Grellier, & Lesyk, 2019.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s intended to be used as a pharmaceutical, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

properties

IUPAC Name

(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-3-(2-oxo-2-phenothiazin-10-ylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S3/c1-18(15-19-9-3-2-4-10-19)16-24-26(31)28(27(32)34-24)17-25(30)29-20-11-5-7-13-22(20)33-23-14-8-6-12-21(23)29/h2-16H,17H2,1H3/b18-15+,24-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWRLNRAYFGVFV-SKTVKQIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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